5-Bromo-3-chloromethyl-2-fluoropyridine
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Overview
Description
5-Bromo-3-chloromethyl-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C6H4BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 5, 3, and 2 are substituted with bromine, chloromethyl, and fluorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloromethyl-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the halogen-exchange reaction, where 3-bromo-2-nitropyridine reacts with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . The chloromethyl group can then be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloromethyl-2-fluoropyridine can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-3-chloromethyl-2-fluoropyridine or 5-cyano-3-chloromethyl-2-fluoropyridine can be formed.
Oxidation Products: Pyridine N-oxides are the major products formed during oxidation reactions.
Reduction Products: Reduced derivatives such as 5-bromo-3-methyl-2-fluoropyridine can be obtained.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloromethyl-2-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them valuable in drug discovery .
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloromethyl-2-fluoropyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine and fluorine atoms influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack . In biological systems, the compound’s mechanism of action would depend on the specific molecular targets it interacts with, such as enzymes or receptors, and the pathways it modulates .
Comparison with Similar Compounds
5-Bromo-3-fluoropyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a chloromethyl group, which affects its reactivity and applications.
5-Bromo-3-fluoropyridine-2-carbonitrile:
Uniqueness: 5-Bromo-3-chloromethyl-2-fluoropyridine is unique due to the combination of bromine, chloromethyl, and fluorine substituents on the pyridine ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
5-bromo-3-(chloromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBBUNAIOJHELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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